Pyrosulfuryl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrosulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Irritates the eyes and mucous membranes. Corrosive to metals and tissue.

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

1.1 Role as a Sulfonating Agent

Pyrosulfuryl chloride serves as an effective sulfonating agent in organic synthesis. It can introduce sulfonyl groups into organic molecules, enhancing their reactivity and functional properties. The use of this compound in the synthesis of sulfonamides has been documented, where it facilitates the formation of sulfonamide bonds through electrophilic substitution reactions.

Table 1: Comparison of Sulfonating Agents

| Agent | Reactivity | Applications |

|---|---|---|

| This compound | High | Synthesis of sulfonamides |

| Thionyl Chloride | Moderate | Synthesis of chlorosulfates |

| Sulfur Trioxide | Very High | Direct sulfonation |

Pharmaceutical Applications

2.1 Development of Antimicrobial Agents

Recent studies have highlighted the potential of this compound in the development of novel antimicrobial agents. Its ability to modify existing compounds enhances their biological activity against resistant strains of bacteria. For instance, compounds synthesized using this compound have shown improved efficacy compared to their non-sulfonated counterparts.

Case Study: Antimicrobial Activity Enhancement

- Compound Tested: 5-Sulfamoyl derivatives

- MIC against E. coli: Reduced from 10 μM to 5 μM after sulfonation with this compound.

- Conclusion: The introduction of the sulfonyl group significantly increased antibacterial properties.

Industrial Applications

3.1 Use in Chemical Manufacturing

In industrial settings, this compound is utilized for producing various sulfur-containing chemicals. Its application extends to the manufacture of pesticides, herbicides, and other agrochemicals where sulfur functionality is crucial for biological activity.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Agrochemicals | Synthesis of fungicides and herbicides |

| Pharmaceuticals | Development of new drug candidates |

| Specialty Chemicals | Production of surfactants |

Environmental Considerations

While this compound has beneficial applications, it also poses environmental risks due to its corrosive nature and potential for releasing toxic gases upon hydrolysis. Regulatory frameworks are necessary to manage its use safely within industrial processes.

Análisis De Reacciones Químicas

Hydrolysis and Aqueous Reactivity

Pyrosulfuryl chloride reacts with water in a stepwise manner, forming intermediate and final products depending on conditions:

-

Initial hydrolysis : Forms chlorosulfonic acid (HSO₃Cl) as an oily layer :

S2O5Cl2+H2O→2HSO3Cl -

Secondary decomposition : Chlorosulfonic acid further hydrolyzes to sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) :

HSO3Cl+H2O→H2SO4+HCl -

Byproducts : Trace amounts of SO₂ and Cl₂ may form during prolonged hydrolysis .

Hydrolysis Conditions and Byproducts

| Reactants | Conditions | Products | Notes |

|---|---|---|---|

| S₂O₅Cl₂ + H₂O | Room temperature | HSO₃Cl, HCl, H₂SO₄, SO₂, Cl₂ | Slow reaction, turbid solution |

Thermal Decomposition

Heating this compound induces decomposition into multiple species:

-

Primary decomposition : At 100–200°C, it breaks into sulfuryl chloride (SO₂Cl₂), sulfuric acid (H₂SO₄), and HCl :

2S2O5Cl2→2SO2Cl2+H2SO4+2HCl -

Equilibrium mixtures : Prolonged heating (72+ hours) yields a dynamic mixture of SO₂Cl₂, H₂SO₄, and ClSO₃H .

Thermal Stability Data

| Temperature Range | Observed Behavior |

|---|---|

| <100°C | Stable |

| 100–200°C | Gradual decomposition into SO₂Cl₂ and H₂SO₄ |

| >200°C | Rapid decomposition with gas evolution (SO₂, Cl₂) |

Phosphorus Trichloride (PCl₃)

Reacts stoichiometrically to form S₂O₅Cl₂, HCl, and SO₂ :

2PCl3+8HSO3Cl→P2O5+3S2O5Cl2+8HCl+2SO2

Metals and Metal Oxides

-

Zirconium dioxide (ZrO₂) : Reacts with SCl₂/Cl₂ to form ZrCl₄ and SO₂, though this compound’s direct role requires further study .

-

Chromium compounds : Facilitates chromyl chloride (CrO₂Cl₂) formation in the presence of K₂Cr₂O₇ and H₂SO₄ .

Reactions with Organic Compounds

This compound serves as a chlorinating agent, though detailed organic reactions are less documented. Key observations include:

-

Alcohols : Converts to alkyl chlorides, analogous to SO₂Cl₂ .

-

Ethers : Reacts explosively with diisopropyl ether in the presence of metal salts .

Stability and Storage

-

Light sensitivity : Decomposes under UV light, releasing SO₂ and Cl₂ .

-

Long-term storage : Develops yellowish tint due to gradual decomposition .

This compound’s reactivity is defined by its hydrolysis, thermal lability, and utility in chlorination reactions. Further studies are needed to explore its organic applications and metal-complexation behavior.

Propiedades

Número CAS |

7791-27-7 |

|---|---|

Fórmula molecular |

Cl2O5S2 |

Peso molecular |

215 g/mol |

InChI |

InChI=1S/Cl2O5S2/c1-8(3,4)7-9(2,5)6 |

Clave InChI |

NNTJKSMVNWGFTB-UHFFFAOYSA-N |

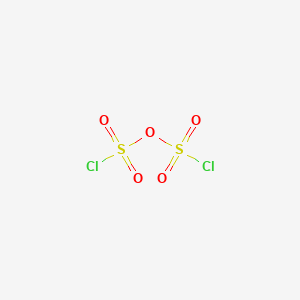

SMILES |

O=S(=O)(OS(=O)(=O)Cl)Cl |

SMILES canónico |

O=S(=O)(OS(=O)(=O)Cl)Cl |

Punto de ebullición |

151 °C |

Color/Form |

COLORLESS, MOBILE LIQ |

Densidad |

1.837 |

melting_point |

-37 °C |

Key on ui other cas no. |

7791-27-7 |

Descripción física |

Pyrosulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Irritates the eyes and mucous membranes. Corrosive to metals and tissue. |

Vida útil |

FUMING LIQ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.